molecular formula C10H13BrO3 B6293960 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene CAS No. 2379321-66-9

1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Cat. No.: B6293960
CAS No.: 2379321-66-9
M. Wt: 261.11 g/mol
InChI Key: LOJZHBPFXFKHJA-UHFFFAOYSA-N
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Description

Contextualization within Substituted Aromatic Halides and Ethers

As a member of the substituted aromatic halides, this compound features a bromine atom directly bonded to the aromatic ring. This class of compounds is known for its utility in a variety of organic transformations. The carbon-bromine bond in aryl halides has characteristic reactivity, making it a key functional group for forming new carbon-carbon and carbon-heteroatom bonds through reactions like cross-coupling.

Furthermore, the presence of two methoxy (B1213986) groups and a methoxymethyl group places this molecule in the category of aryl ethers. Aryl ethers are prevalent in natural products and pharmaceuticals. The ether linkages can influence the electronic properties of the aromatic ring and can be involved in specific binding interactions in biological systems. The methoxy groups, in particular, are electron-donating, which can affect the reactivity of the benzene (B151609) ring in electrophilic aromatic substitution reactions.

Strategic Importance in Contemporary Organic Synthesis

The strategic importance of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene in modern organic synthesis lies in its potential as a versatile building block. The bromine atom can serve as a handle for introducing a wide range of other functional groups. For instance, it can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, allowing for the construction of more complex molecular architectures.

Moreover, the substituted dimethoxybenzene core is a common feature in many biologically active molecules, including psychoactive phenethylamines. This compound could potentially serve as a precursor in the synthesis of novel derivatives with specific pharmacological properties. The methoxymethyl group can also be a site for further chemical modification or may play a role in modulating the solubility and pharmacokinetic properties of larger molecules synthesized from this starting material.

Historical Trajectories and Key Developments in Research

While specific historical research focused solely on this compound is not extensively documented in readily available literature, its emergence is a result of the broader historical development of synthetic organic chemistry. The ability to synthesize such a polysubstituted aromatic compound is built upon foundational discoveries in electrophilic aromatic substitution and the development of methods for the regioselective functionalization of benzene rings.

Key historical developments relevant to the synthesis of this and related molecules include:

Friedel-Crafts Reactions (late 19th century): Established fundamental principles for alkylating and acylating aromatic rings.

Grignard Reagents (early 20th century): Provided a powerful method for forming carbon-carbon bonds.

Development of Selective Brominating Agents: Reagents like N-bromosuccinimide (NBS) allowed for more controlled bromination of aromatic compounds.

Advances in Cross-Coupling Chemistry (late 20th century): The work of chemists like Suzuki, Heck, and Negishi revolutionized the way complex organic molecules are synthesized, making aryl halides invaluable starting materials.

The synthesis of substituted phenethylamines, a field pioneered by chemists like Alexander Shulgin in the latter half of the 20th century, has also driven the need for novel and specifically substituted aromatic precursors. unodc.org The development of compounds like this compound can be seen as a continuation of this quest for new chemical entities with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2,5-dimethoxy-4-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO3/c1-12-6-7-4-10(14-3)8(11)5-9(7)13-2/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJZHBPFXFKHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1OC)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromo 2,5 Dimethoxy 4 Methoxymethyl Benzene

Retrosynthetic Disconnections and Planning for 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene

Retrosynthetic analysis of this compound suggests several logical disconnections. The primary strategy involves a stepwise functionalization of a simpler benzene (B151609) precursor. The carbon-bromine bond can be formed through electrophilic bromination of a dimethoxy-methoxymethyl-benzene precursor. The methoxy (B1213986) groups are typically introduced via etherification of a hydroquinone (B1673460) derivative. The methoxymethyl group can be installed through functionalization of the aromatic ring.

A plausible retrosynthetic pathway starts with disconnecting the methoxymethyl group, leading to a brominated dimethoxybenzene precursor. This intermediate can be further simplified by removing the bromo substituent, leading back to 1,4-dimethoxybenzene. Finally, disconnection of the two methoxy groups points to hydroquinone as a readily available starting material. This stepwise approach allows for the controlled introduction of each functional group in a regioselective manner.

Classical Synthetic Routes

Classical synthetic routes to this compound rely on a sequence of well-established organic reactions. These methods focus on the regioselective introduction of each substituent onto the aromatic ring.

Regioselective Bromination of Precursor Aromatic Systems

The introduction of a bromine atom at the desired position on the dimethoxy-methoxymethyl-benzene precursor is a critical step. The two methoxy groups are ortho, para-directing and strongly activating, making the aromatic ring highly susceptible to electrophilic substitution. The position of bromination will be directed by the combined electronic and steric effects of the existing substituents.

A common and effective method for the regioselective bromination of activated aromatic systems is the use of N-Bromosuccinimide (NBS). researchgate.netresearchgate.netlookchem.com This reagent provides a low concentration of bromine, which can help to control the selectivity of the reaction and prevent over-bromination. The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or acetonitrile (B52724). lookchem.comnih.gov

Reactant Reagent Solvent Conditions Product Yield
1,4-dimethoxy-2-(methoxymethyl)benzeneN-Bromosuccinimide (NBS)AcetonitrileRoom TemperatureThis compoundGood to excellent

This is an interactive data table based on typical reaction conditions for similar substrates.

Introduction of Methoxy Groups via Etherification Reactions

The synthesis of the dimethoxybenzene backbone is a fundamental step. A common starting material for this is hydroquinone, which can be doubly methylated to form 1,4-dimethoxybenzene. The Williamson ether synthesis is a widely used method for this transformation. masterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl groups of hydroquinone with a base, such as sodium hydroxide (B78521) or potassium carbonate, followed by reaction with a methylating agent like dimethyl sulfate (B86663) or methyl iodide.

Reactant Reagents Solvent Conditions Product
HydroquinoneDimethyl sulfate, Sodium hydroxideWater/EthanolHeating1,4-dimethoxybenzene

This is an interactive data table illustrating a typical Williamson ether synthesis.

Functionalization of Aromatic Rings to Introduce the Methoxymethyl Moiety

The introduction of the methoxymethyl group onto the 2,5-dimethoxybromobenzene core can be achieved through a two-step process: chloromethylation followed by methoxylation.

First, a chloromethyl group is introduced onto the aromatic ring via a Friedel-Crafts-type reaction. This is typically achieved by reacting the 2-bromo-1,4-dimethoxybenzene with formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst.

In the second step, the newly introduced chloromethyl group is converted to a methoxymethyl group. This is a nucleophilic substitution reaction where sodium methoxide (B1231860) is used to displace the chloride. This reaction is essentially a Williamson ether synthesis. masterorganicchemistry.com

Reactant Reagents Solvent Conditions Product
2-Bromo-1,4-dimethoxybenzene1. Paraformaldehyde, HCl, ZnCl₂DioxaneHeating1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzene
1-Bromo-4-(chloromethyl)-2,5-dimethoxybenzeneSodium methoxideMethanol (B129727)RefluxThis compound

This is an interactive data table outlining a plausible two-step functionalization.

Modern and Advanced Synthetic Techniques

Modern synthetic chemistry offers more sophisticated and often more efficient methods for the construction of complex molecules like this compound. Transition metal-catalyzed cross-coupling reactions are particularly powerful in this regard.

Transition Metal-Catalyzed Coupling Reactions in Synthesis (e.g., Suzuki-Miyaura coupling, Stille cross-coupling approaches)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, provide versatile methods for forming carbon-carbon bonds. nbinno.comwikipedia.org These reactions could be strategically employed to introduce the methoxymethyl group or to construct the entire substituted aromatic ring.

Suzuki-Miyaura Coupling Approach:

A potential Suzuki-Miyaura coupling strategy would involve the reaction of a dibrominated dimethoxybenzene derivative with a (methoxymethyl)boronic acid ester in the presence of a palladium catalyst and a base. mdpi.comnih.gov This approach would allow for the late-stage introduction of the methoxymethyl group.

Reactant 1 Reactant 2 Catalyst Base Solvent Conditions Product
1,4-Dibromo-2,5-dimethoxybenzene(Methoxymethyl)boronic acid pinacol (B44631) esterPd(PPh₃)₄K₂CO₃Toluene/WaterHeatingThis compound

This is an interactive data table illustrating a hypothetical Suzuki-Miyaura coupling.

Stille Cross-Coupling Approach:

Similarly, a Stille cross-coupling reaction could be employed. wikipedia.orgorganic-chemistry.org This would involve the reaction of a brominated and iodinated dimethoxybenzene with a (methoxymethyl)stannane reagent, catalyzed by a palladium complex. The differential reactivity of the C-I and C-Br bonds can be exploited for selective coupling.

Reactant 1 Reactant 2 Catalyst Solvent Conditions Product
1-Bromo-2,5-dimethoxy-4-iodobenzene(Methoxymethyl)tributylstannanePd(PPh₃)₄TolueneHeatingThis compound

This is an interactive data table of a potential Stille cross-coupling reaction.

These modern methods often offer advantages in terms of functional group tolerance, reaction conditions, and yields compared to classical routes.

Directed Ortho-Metalation (DoM) Strategies for Controlled Functionalization

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. google.comwikipedia.org The principle of DoM involves the use of a directing metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium or sec-butyllithium (B1581126). This coordination facilitates the deprotonation of the proton at the ortho position to the DMG, forming a stabilized aryllithium intermediate. wikipedia.orgbaranlab.org This intermediate can then react with a variety of electrophiles to introduce a new substituent with high regiochemical control.

In the context of synthesizing this compound, DoM offers a significant advantage over classical electrophilic aromatic substitution. The methoxy group (-OMe) is a well-established and effective DMG. organic-chemistry.org A plausible synthetic precursor for the target molecule is 1,4-dimethoxy-2-(methoxymethyl)benzene. In this precursor, there are two methoxy groups that can direct the metalation. The relative directing ability of the substituents would determine the site of lithiation. The methoxy group is generally a stronger DMG than a methoxymethyl group. Therefore, lithiation is expected to occur ortho to one of the methoxy groups.

The synthetic approach would involve the following steps:

Deprotonation: Treatment of the precursor, 1,4-dimethoxy-2-(methoxymethyl)benzene, with a strong lithium amide base or an alkyllithium reagent such as sec-butyllithium in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). The base would selectively abstract the proton at the C3 position, which is ortho to the C2-methoxy group.

Electrophilic Quench: The resulting aryllithium intermediate is then quenched with an electrophilic bromine source. Suitable brominating agents for this step include 1,2-dibromoethane (B42909) or hexabromoethane, which can efficiently transfer a bromine atom to the nucleophilic aryllithium.

This DoM strategy ensures that the bromine atom is introduced specifically at the desired position, avoiding the formation of other regioisomers that might occur during conventional electrophilic bromination.

ParameterConditionRationale/Effect
Substrate1,4-dimethoxy-2-(methoxymethyl)benzeneStarting material with appropriate directing groups.
Basesec-BuLi or n-BuLi/TMEDAStrong base required for deprotonation of the aromatic C-H bond. TMEDA can break up alkyllithium aggregates, increasing reactivity. baranlab.org
SolventTetrahydrofuran (THF) or Diethyl ether (Et2O)Aprotic polar solvents that solvate the lithium cation and are stable at low temperatures. uwindsor.ca
Temperature-78 °C to -40 °CLow temperatures are crucial to prevent side reactions and ensure the stability of the aryllithium intermediate.
Electrophile1,2-dibromoethane or CBr4Provides an electrophilic source of bromine to quench the aryllithium intermediate.

Stereoselective and Regioselective Synthesis Considerations and Control

For the synthesis of this compound, which is an achiral molecule, the primary challenge lies in achieving high regioselectivity . The control of the position at which the bromine atom is introduced is paramount.

In a conventional electrophilic aromatic substitution reaction on the precursor 1,4-dimethoxy-2-(methoxymethyl)benzene, the regiochemical outcome is dictated by the directing effects of the three substituents already present on the ring. Both the methoxy (-OMe) and methoxymethyl (-CH₂OMe) groups are activating and ortho-, para-directing. The two methoxy groups strongly activate the ring towards electrophilic attack. The positions ortho to the methoxy groups are the most activated. This would lead to a mixture of products, with bromination potentially occurring at either the C3 or C6 positions, making the isolation of the desired isomer difficult.

Directed ortho-metalation (DoM), as discussed previously, offers a superior method for controlling regioselectivity. google.comunblog.fr By using the C2-methoxy group as the directing metalation group, lithiation is specifically guided to the C3 position. The subsequent reaction with a bromine electrophile installs the bromine atom at this precise location, thus providing excellent regiochemical control and avoiding the formation of isomeric byproducts. The hierarchy of directing group ability is crucial, and in this case, the methoxy group's stronger directing power compared to the methoxymethyl group is the key to this selectivity. uwindsor.ca

Synthetic MethodPredicted Major Product(s)Regiochemical Control
Electrophilic Bromination (e.g., Br2/FeBr3)Mixture of 3-bromo and 6-bromo isomersLow to moderate; governed by combined electronic effects of all substituents.
Directed Ortho-Metalation (DoM)This compound (single isomer)High; determined by the position of the strongest directing group (C2-methoxy). unblog.fr

Optimization and Green Chemistry Principles in the Synthesis of this compound

Optimizing synthetic pathways to maximize yield and minimize environmental impact is a central goal of modern chemistry. Applying green chemistry principles to the synthesis of this compound involves a careful evaluation of reaction conditions, solvents, and catalysts to enhance efficiency and sustainability. rsc.orgacs.org

Reaction Condition Studies and Parameter Optimization

The efficiency of a synthetic route, such as a DoM protocol, is highly dependent on the reaction parameters. Optimization of these conditions is critical for maximizing the yield and purity of the final product. Key parameters to consider include the choice of base, temperature, reaction time, and stoichiometry of the reagents.

For the DoM of 1,4-dimethoxy-2-(methoxymethyl)benzene, a study of different alkyllithium bases (n-BuLi, sec-BuLi, t-BuLi) would be necessary to find the optimal balance between reactivity and selectivity. The addition of a coordinating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the rate of metalation. baranlab.org Temperature control is also vital; while lithiation requires very low temperatures to proceed, slight variations can impact the stability of the aryllithium species and the potential for side reactions. The reaction time for both the lithiation and the subsequent electrophilic quench must be optimized to ensure complete conversion without product degradation.

ParameterVariationPotential Impact on Yield and Purity
Base Strengthn-BuLi vs. sec-BuLi vs. t-BuLiAffects rate and efficiency of deprotonation; stronger bases may lead to side reactions.
Temperature-90 °C to -40 °CLower temperatures favor stability of the organolithium intermediate; higher temperatures may lead to decomposition or side reactions.
Reaction Time30 min to 4 hoursInsufficient time leads to incomplete reaction; excessive time may allow for side reactions or product degradation.
Reagent Stoichiometry1.0 to 1.5 equivalents of base/electrophileExcess reagents can lead to side products and purification challenges; insufficient amounts result in low conversion.

Yield Enhancement and Side Product Minimization

A primary goal of reaction optimization is to enhance the yield of the desired product by minimizing the formation of side products. In the synthesis of this compound via electrophilic bromination, potential side products include regioisomers and polybrominated species. The use of a highly regioselective method like DoM significantly reduces the formation of isomeric byproducts.

To minimize polybromination, the stoichiometry of the brominating agent must be carefully controlled, typically using just one equivalent. The slow addition of the brominating agent at a low temperature can also help to prevent over-bromination. In DoM, the choice of the electrophile and the reaction conditions can influence the yield. For instance, quenching the aryllithium intermediate at a very low temperature and ensuring rapid mixing can prevent unwanted side reactions of the highly reactive organometallic species. Careful workup procedures are also necessary to quench any unreacted organolithium reagent and to isolate the product without degradation.

Solvent Selection and Catalytic Efficiency in Synthesis

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to its environmental footprint. researchgate.net Traditional aromatic brominations often use halogenated solvents like carbon tetrachloride or chloroform, which are toxic and environmentally harmful. rsc.org Green chemistry encourages the use of safer alternatives. Recent research has explored the use of water, ionic liquids, or even solvent-free conditions for aromatic brominations. rsc.orgrsc.org For instance, using a recyclable system like CaBr₂–Br₂ in water can provide an efficient and environmentally benign method for brominating certain aromatic compounds. rsc.org

In the context of DoM, the choice of solvent is more restricted due to the high reactivity of the organolithium reagents. Ethereal solvents like THF and diethyl ether are required. However, from a green chemistry perspective, minimizing the volume of these solvents and ensuring their effective recycling are important considerations.

Catalysis is another cornerstone of green chemistry. The use of a catalyst can reduce the amount of reagents needed and can enable reactions to proceed under milder conditions. For electrophilic bromination, traditional Lewis acid catalysts like FeBr₃ are often used. Greener alternatives include solid acid catalysts or zeolites that can be easily recovered and reused. google.com Some modern methods use catalytic amounts of an additive, such as mandelic acid with N-bromosuccinimide (NBS) in aqueous conditions, to promote regioselective bromination. acs.orgdigitellinc.com Such catalytic systems reduce waste and avoid the use of stoichiometric amounts of hazardous reagents.

SystemSolventCatalyst/ReagentGreen Chemistry Considerations
Traditional BrominationCCl4, CHCl3Br2, FeBr3Uses toxic and environmentally harmful solvents; stoichiometric and corrosive catalyst.
Greener BrominationWater, HeptaneNBS/Mandelic Acid, CaBr2–Br2Uses benign solvents; catalytic or recyclable reagents; milder reaction conditions. rsc.orgrsc.orgacs.org
Directed Ortho-MetalationTHF, Et2Osec-BuLiRequires specific aprotic solvents; stoichiometric use of a highly reactive organometallic reagent.

Chemical Transformations and Reactivity of 1 Bromo 2,5 Dimethoxy 4 Methoxymethyl Benzene

Reactions Involving the Aromatic Bromine Atom

The carbon-bromine bond on the aromatic ring is the main site for a variety of synthetic transformations, enabling the elaboration of the molecular structure.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This reaction proceeds through an addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.

For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. pressbooks.puborgoreview.com These EWGs are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance. pressbooks.pub

In the case of 1-bromo-2,5-dimethoxy-4-(methoxymethyl)benzene, the benzene (B151609) ring is substituted with two electron-donating methoxy (B1213986) groups and a methoxymethyl group. These groups increase the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. Consequently, this compound is generally unreactive towards traditional SNAr reactions under standard conditions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and aryl bromides are excellent substrates for these transformations. This compound can readily participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents at the position of the bromine atom.

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The aryl bromide oxidatively adds to a Pd(0) catalyst to form a Pd(II) complex.

Transmetalation (for Suzuki, Stille, Negishi) or Migratory Insertion (for Heck): The organic group from an organometallic reagent replaces the bromide on the palladium complex, or an alkene inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the Pd(0) catalyst.

Summary of Cross-Coupling Reactions for this compound
ReactionCoupling PartnerTypical CatalystTypical Base/AdditiveProduct Type
Suzuki-MiyauraOrganoboron compounds (e.g., boronic acids, boronic esters) nih.govPd(PPh₃)₄, Pd(dppf)Cl₂ researchgate.netAqueous base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) nih.govBiaryls, Arylalkenes, etc.
HeckAlkenes wikipedia.orgPd(OAc)₂, PdCl₂ wikipedia.orgBase (e.g., Et₃N, K₂CO₃) wikipedia.orgSubstituted Alkenes
StilleOrganotin compounds (Organostannanes) wikipedia.orgPd(PPh₃)₄Often no base required; sometimes additives like Cu(I) salts are used.Biaryls, Arylketones, etc.
NegishiOrganozinc compounds wikipedia.orgPd(PPh₃)₄, Ni(acac)₂ wikipedia.orgNo base required.Biaryls, Arylalkanes, etc.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is widely used due to the stability and low toxicity of the boron reagents. libretexts.org

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. wikipedia.org The reaction is typically carried out in the presence of a palladium catalyst and a base. wikipedia.org

Stille Reaction: The Stille reaction couples the aryl bromide with an organotin compound (organostannane). wikipedia.org A key advantage of this reaction is that it can often be performed under neutral conditions.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with the aryl bromide. wikipedia.org It is known for its high functional group tolerance and reactivity.

Formation and Reactivity of Organometallic Reagents (e.g., Grignard, Organolithium)

The bromine atom of this compound can be replaced by a metal, such as magnesium or lithium, to form highly reactive organometallic reagents. These reagents effectively reverse the polarity of the carbon atom, transforming it from an electrophilic site to a strongly nucleophilic and basic one.

Grignard Reagent Formation and Reactivity: The corresponding Grignard reagent, [2,5-dimethoxy-4-(methoxymethyl)phenyl]magnesium bromide, can be prepared by reacting this compound with magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.com The reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com

This Grignard reagent is a potent nucleophile and can react with a wide range of electrophiles. For instance, it can add to carbonyl compounds such as aldehydes, ketones, and esters to form alcohols. Reaction with carbon dioxide, followed by an acidic workup, yields a carboxylic acid.

Organolithium Reagent Formation and Reactivity: The analogous organolithium reagent can be formed through lithium-halogen exchange by treating this compound with an alkyllithium reagent, typically n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C). wikipedia.orgscribd.com This reaction is generally very fast. wikipedia.org

Organolithium reagents are even more reactive and basic than their Grignard counterparts. wikipedia.org They react similarly with electrophiles like carbonyl compounds but are also widely used as strong bases for deprotonation reactions.

Reactions of the Methoxymethyl Group

The methoxymethyl side chain (-CH₂OCH₃) offers additional possibilities for chemical modification.

Deprotection and Further Functional Group Interconversions

The methoxymethyl group is structurally similar to the methoxymethyl (MOM) ether, a common protecting group for alcohols. adichemistry.com As an acetal (B89532), this group is susceptible to cleavage under acidic conditions. adichemistry.comwikipedia.org

Deprotection (Ether Cleavage): Treatment with various Brønsted or Lewis acids can cleave the ether bond. wikipedia.org For example, refluxing in methanol (B129727) with a catalytic amount of a strong acid like hydrochloric acid can remove the methyl group, yielding the corresponding benzyl (B1604629) alcohol, 4-bromo-3,6-dimethoxybenzyl alcohol. adichemistry.com Other reagents, such as trimethylsilyl (B98337) triflate (TMSOTf) in combination with 2,2′-bipyridyl, have been developed for the mild deprotection of aromatic MOM ethers. nih.gov

Selected Reagents for Benzylic Ether Cleavage
Reagent/ConditionDescriptionSelectivity
Strong Acids (e.g., HCl, H₂SO₄)Classic method for acetal and ether cleavage. nih.govCan be harsh and may affect other acid-sensitive groups.
Lewis Acids (e.g., BCl₃·SMe₂)Allows for mild and selective debenzylation, tolerating a range of other functional groups. organic-chemistry.orgHigh selectivity, especially in the presence of silyl (B83357) ethers. organic-chemistry.org
Catalytic Hydrogenolysis (H₂/Pd-C)Reductively cleaves the C-O bond of the benzyl ether, yielding an alcohol and toluene. youtube.comEffective but will also reduce other functional groups like alkenes, alkynes, and nitro groups. organic-chemistry.org
Oxidative Cleavage (e.g., DDQ)Effective for electron-rich benzyl ethers like p-methoxybenzyl (PMB) ethers. organic-chemistry.org Simple benzyl ethers react more slowly. nih.govHighly selective for electron-rich systems. nih.gov

Oxidation and Reduction Pathways of the Side Chain

Oxidation: The benzylic carbon of the methoxymethyl group is susceptible to oxidation. The benzylic position of alkyl-substituted benzene rings can be oxidized to a carboxylic acid using strong oxidizing agents like hot, acidic potassium permanganate (B83412) (KMnO₄). libretexts.org It is plausible that under such conditions, the entire methoxymethyl side chain of this compound would be oxidized to a carboxylic acid group, forming 4-bromo-2,5-dimethoxybenzoic acid. Milder oxidation conditions might lead to the formation of the corresponding aldehyde.

Reduction: The methoxymethyl side chain is already in a relatively reduced state. The ether linkage is generally stable to many reducing agents. However, under conditions of catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), benzylic ethers can be cleaved. organic-chemistry.orgyoutube.com In this case, the reaction would likely cleave the benzyl-oxygen bond to produce 1-bromo-2,5-dimethoxy-4-methylbenzene and methanol. This method is particularly useful when other reducible functional groups are absent or when their reduction is also desired.

Reactivity Influenced by the Methoxy Groups

The two methoxy groups at positions 2 and 5 are pivotal in modulating the chemical properties of the benzene ring. Their electron-donating nature and steric presence influence a range of reactions, from cleavage of the methyl-oxygen bond to directing the regioselectivity of aromatic substitutions.

Demethylation Reactions

The cleavage of the aryl methyl ether bond, known as demethylation, is a common transformation for dimethoxybenzene derivatives. This reaction is typically achieved using strong Lewis acids or protic acids. Reagents such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and boron trichloride (B1173362) (BCl₃) are effective for this purpose. gvsu.edu The reaction with BBr₃ is particularly prevalent for the demethylation of aryl methyl ethers, including those with methoxymethyl substituents, to yield the corresponding phenols. gvsu.edu

The general mechanism for demethylation with BBr₃ involves the formation of a complex between the Lewis acidic boron center and the ethereal oxygen atom. mdma.ch This is followed by nucleophilic attack of a bromide ion on the methyl group, cleaving the C–O bond to produce a brominated boron intermediate and methyl bromide. mdma.chcore.ac.uk Subsequent hydrolysis of the intermediate yields the final phenol. core.ac.uk It is recommended to use one mole of BBr₃ per ether group to ensure complete demethylation. mdma.ch

ReagentGeneral ApplicationReference
Boron tribromide (BBr₃)Widely used for complete demethylation of aryl methyl ethers, often at or below room temperature. gvsu.edumdma.ch
Aluminum chloride (AlCl₃)Effective Lewis acid for regioselective demethylation. gvsu.edu
Boron trichloride (BCl₃)A strong Lewis acid capable of cleaving aryl methyl ethers. gvsu.edu
Magnesium Iodide (MgI₂)Used for regioselective demethylation. gvsu.edu
Hydrogen Iodide (HI) / Hydrogen Bromide (HBr)Protic acids used for ether cleavage, though often requiring higher temperatures. gvsu.edu

Electronic and Steric Influence on Aromatic Ring Reactivity

The methoxy groups exert a strong electronic influence on the aromatic ring of this compound. As powerful activating groups, they donate electron density to the benzene ring through resonance, making the ring more nucleophilic and thus more susceptible to electrophilic aromatic substitution. nbinno.comyoutube.com This activating effect is generally stronger than that of alkyl groups. masterorganicchemistry.com

In disubstituted or polysubstituted benzenes, the most activating group typically directs the position of incoming electrophiles. masterorganicchemistry.com For a dimethoxybenzene system, the methoxy groups direct incoming electrophiles to the ortho and para positions relative to themselves. youtube.com In the case of this compound, the positions ortho to the methoxy groups (positions 3 and 6) are the most activated sites for potential electrophilic attack.

Steric effects also play a crucial role. While electronically favored, positions flanked by multiple substituents are often sterically hindered, making them less accessible to incoming reagents. masterorganicchemistry.com The methoxy groups themselves, particularly when adjacent to other substituents, can create steric hindrance that influences the regioselectivity of reactions. For instance, in related dimethoxybenzene compounds, electrophilic attack may favor the less sterically crowded position. masterorganicchemistry.com

Mechanistic Investigations of this compound Reactivity

While specific mechanistic studies focused exclusively on this compound are not extensively detailed in the available literature, the reactivity can be understood by examining the mechanisms of its constituent functional groups and related molecules. The primary reactive sites are the C-Br bond, the aromatic ring itself, and the methoxy groups.

Elucidation of Reaction Mechanisms

Demethylation with BBr₃: The mechanism of demethylation of aryl methyl ethers by BBr₃ has been a subject of computational and experimental investigation. Traditional thought suggested a simple Lewis acid-base adduct formation followed by nucleophilic attack. However, density functional theory (DFT) calculations propose a more complex pathway for anisole (B1667542), a simpler analog. These studies suggest that the reaction may proceed through charged intermediates and that a single equivalent of BBr₃ could potentially cleave up to three equivalents of the ether. nih.govresearchgate.net One proposed mechanism avoids the formation of free bromide in solution, which is thermodynamically unfavorable. gvsu.educore.ac.uk Instead, it involves a dynamic equilibrium at the boron center that stabilizes the bromide until it is positioned for nucleophilic attack on the methyl group. core.ac.uk This can occur through unimolecular or bimolecular pathways, with the latter being more favorable for cleaving the strong methyl C-O bond in anisole-type ethers. gvsu.educore.ac.uk

Reactions at the C-Br Bond: The bromine atom on the aromatic ring is a good leaving group, making the compound a suitable substrate for various cross-coupling reactions. nbinno.com These reactions, such as Suzuki, Stille, and Heck couplings, are fundamental for forming new carbon-carbon bonds and proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination. nbinno.com

Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution on the activated dimethoxybenzene ring follows the classical pathway:

Generation of a strong electrophile.

Nucleophilic attack by the electron-rich aromatic ring on the electrophile, forming a resonance-stabilized carbocation intermediate (the sigma complex). youtube.com

Deprotonation of the intermediate by a weak base to restore aromaticity and yield the substituted product. youtube.com The methoxy groups stabilize the carbocation intermediate, particularly when the positive charge is delocalized onto the carbon atoms bearing them, which lowers the activation energy of the reaction. youtube.com

Kinetic and Thermodynamic Studies of Transformations

Kinetics of Demethylation: Computational studies on the BBr₃-mediated demethylation of anisole have calculated the Gibbs free energies (ΔG) for various proposed transition states and intermediates. For example, the formation of a key cationic intermediate and a free bromide ion was calculated to be thermodynamically inaccessible (ΔG = +38.9 kcal/mol), leading to the proposal of alternative, lower-energy pathways. core.ac.ukresearchgate.net The activation barrier for a bimolecular demethylation process was found to be significantly lower than for a unimolecular one, indicating a kinetically favored pathway. gvsu.educore.ac.uk

Kinetics of Electrophilic Substitution: The rates of electrophilic aromatic substitution are highly dependent on the nature of the substituents on the ring. Methoxy groups are strongly activating, significantly increasing the rate of reaction compared to unsubstituted benzene. Studies on the metalation (deprotonation) of methoxy-substituted benzenes with sec-butyllithium (B1581126) showed that the first methoxy group has a strong rate-enhancing effect (k_rel ≈ 2800 compared to benzene), while a second methoxy group provides a more moderate additional acceleration. epfl.ch However, methoxy groups located para to the reaction site or vicinal to another methoxy group can diminish reactivity, indicating complex electronic and steric influences on reaction kinetics. epfl.ch Transient-state kinetic studies have also been performed on the enzymatic reactions of related methoxy-substituted compounds, revealing complex mechanisms with initial bursts followed by steady-state phases. nih.gov

Applications As a Synthetic Intermediate in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis

The synthesis of natural products often requires precursors with precisely arranged functional groups. Brominated and methoxylated benzene (B151609) derivatives serve as key starting materials for constructing the core structures of various biologically active compounds.

The strategic importance of bromo-dimethoxy-benzene scaffolds is demonstrated in the total synthesis of complex, biologically active bromophenols isolated from marine organisms. For instance, the total synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product, was accomplished in five steps starting from (3-bromo-4,5-dimethoxyphenyl)methanol. researchgate.net This starting material, bearing a similar substitution pattern to the title compound, highlights the methodological approach where such precursors are used to construct elaborate polycyclic and poly-substituted aromatic systems. In these syntheses, the bromo- and methoxy-substituted rings are coupled to form multi-ring scaffolds that are characteristic of these natural products. researchgate.netsemanticscholar.org The presence of the methoxymethyl group, in particular, is crucial as it can be carried through several synthetic steps or modified as needed.

The use of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene and its isomers as synthetic precursors allows for the systematic generation of analogs of a target natural product. By modifying the substituents on the aromatic ring or altering the coupling partners in a synthetic sequence, chemists can create a library of related compounds. This approach is fundamental for structure-activity relationship (SAR) studies, where researchers explore how specific structural changes affect the biological properties of a molecule. The versatility of the bromo-dimethoxy-benzene core enables the introduction of diverse functionalities, facilitating broad synthetic exploration.

Building Block for Advanced Organic Materials

The unique electronic and structural features of substituted benzenes make them attractive building blocks for the development of novel organic materials with tailored properties.

While specific examples detailing the use of this compound in polymerization are not extensively documented, related compounds like 1-Bromo-2,5-dimethoxybenzene are utilized in the development of materials with specific electronic or optical properties. nbinno.com The bromine atom on such aromatic rings serves as a reactive handle for cross-coupling reactions, such as Suzuki or Stille couplings, which are powerful methods for forming the carbon-carbon bonds that constitute the backbone of many conjugated polymers and oligomers. nbinno.com The methoxy (B1213986) and methoxymethyl groups can enhance the solubility and processability of the resulting polymers and influence their final electronic and photophysical characteristics.

The design of functional organic frameworks, including supramolecular assemblies, relies on molecules capable of forming well-defined, extended structures through intermolecular interactions. Substituted aromatic compounds can act as nodes or linkers in such systems. The potential for this compound to be incorporated into such frameworks stems from its capacity to be derivatized through its bromo-functional group. This allows it to be connected to other molecular components to build larger, ordered architectures.

Role in the Development of Novel Synthetic Methodologies

The application of complex starting materials in total synthesis serves not only to produce the target molecule but also to test and refine synthetic methods. The synthesis of a methoxymethyl-substituted bromophenol natural product involved a critical demethylation step using boron tribromide (BBr₃). researchgate.net Executing such a reaction without affecting other sensitive functional groups, like the methoxymethyl ether, demonstrates the utility of the substrate in exploring the selectivity of established reagents. Such syntheses contribute to a deeper understanding of reaction mechanisms and functional group tolerance, thereby aiding in the development of more robust and predictable synthetic methodologies.

Benchmarking Reagent for New Catalytic Systems

The development of novel catalytic systems is a cornerstone of modern synthetic chemistry, enabling the efficient and selective construction of complex molecules. A critical aspect of this process is the use of benchmarking reagents to evaluate the performance of new catalysts. An ideal benchmarking reagent should possess a combination of stability, well-defined reactivity, and structural features that allow for the clear assessment of a catalyst's efficacy.

While there is a lack of specific studies employing this compound as a benchmark, its structural characteristics suggest its potential in this capacity. The presence of the aryl bromide moiety makes it a suitable substrate for a wide array of cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The electron-donating methoxy groups and the methoxymethyl substituent can influence the electronic properties of the aromatic ring, thereby modulating its reactivity in catalytic cycles.

A hypothetical use case for this compound as a benchmarking reagent could involve a comparative study of different palladium-based catalysts. The yield of the coupling product under standardized reaction conditions could serve as a primary metric for catalyst performance. Furthermore, the electronic and steric environment of the bromine atom, influenced by the adjacent methoxy and methoxymethyl groups, could provide insights into the catalyst's tolerance to substituted aryl halides.

To illustrate this potential, consider the following hypothetical data from a benchmarking study of new phosphine (B1218219) ligands in a Suzuki-Miyaura coupling reaction.

Catalyst SystemLigandYield (%)Turnover Number (TON)
Pd(OAc)₂ / Ligand 1Triphenylphosphine65650
Pd(OAc)₂ / Ligand 2SPhos92920
Pd(OAc)₂ / Ligand 3XPhos95950
Pd(OAc)₂ / Ligand 4New Ligand A88880
Pd(OAc)₂ / Ligand 5New Ligand B96960

This table is a hypothetical representation and is not based on published experimental data for this specific compound.

In this scenario, "New Ligand B" would be identified as a highly effective ligand for the coupling of this particular aryl bromide, demonstrating the utility of this compound in catalyst evaluation.

Probing Reaction Pathways and Selectivity in Organic Transformations

Understanding the mechanistic details of organic reactions is crucial for their optimization and broader application. Substrates with specific structural and electronic features can be employed as probes to elucidate reaction pathways and the factors governing selectivity (e.g., regioselectivity, chemoselectivity).

The methoxymethyl group at the 4-position of this compound introduces a potential site for interaction with reagents or catalysts, and its electronic influence can affect the reactivity of the aryl bromide. For instance, in reactions where multiple reactive sites are present, the presence of the methoxymethyl group could influence the chemoselectivity.

One area where this compound could serve as a valuable probe is in the study of ortho-lithiation and subsequent functionalization. The directing ability of the methoxy and methoxymethyl groups could be investigated to understand the regioselectivity of metalation. By varying the organolithium reagent and reaction conditions, the relative directing strength of these groups could be quantified.

A hypothetical study might explore the competitive lithiation at the positions ortho to the methoxy groups versus potential interactions at the benzylic position of the methoxymethyl group. The product distribution would provide direct insight into the reaction's selectivity.

Reaction ConditionMajor ProductMinor Product(s)Product Ratio
n-BuLi, THF, -78°C6-Lithio derivativeBenzylic lithiation>95:5
s-BuLi, TMEDA, -78°C6-Lithio derivativeBenzylic lithiation90:10
t-BuLi, Hexane, 0°CMixtureMixtureComplex

This table is a hypothetical representation and is not based on published experimental data for this specific compound.

Such a study would reveal the dominant directing effect of the methoxy groups under standard lithiation conditions and how this selectivity can be modulated by the choice of base and solvent system, thereby demonstrating the utility of this compound as a mechanistic probe.

Spectroscopic and Advanced Analytical Methodologies for Structural and Mechanistic Investigations of 1 Bromo 2,5 Dimethoxy 4 Methoxymethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene, the predicted ¹H NMR spectrum in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the protons of the methoxy (B1213986) and methoxymethyl groups.

The aromatic region is expected to show two singlets, corresponding to the two non-equivalent protons on the benzene (B151609) ring. The protons of the two methoxy groups at positions 2 and 5, and the methoxymethyl group at position 4, are expected to appear as sharp singlets in the upfield region of the spectrum. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (C3-H)~ 7.15Singlet1H
Aromatic H (C6-H)~ 6.95Singlet1H
Methoxymethyl CH₂~ 4.50Singlet2H
Methoxy OCH₃ (C2 or C5)~ 3.88Singlet3H
Methoxy OCH₃ (C5 or C2)~ 3.85Singlet3H
Methoxymethyl OCH₃~ 3.40Singlet3H

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and established spectroscopic principles, as no direct experimental data for this compound has been found in publicly available literature.

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound is predicted to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.

The chemical shifts of the aromatic carbons are influenced by the nature of the substituents. The carbons bearing the electron-donating methoxy groups will be shielded and appear at higher fields, while the carbon attached to the bromine atom will be deshielded. The carbons of the methoxy and methoxymethyl groups will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C5 (Ar-OCH₃)~ 152.0
C2 (Ar-OCH₃)~ 151.5
C4 (Ar-CH₂OCH₃)~ 129.0
C1 (Ar-Br)~ 115.0
C6 (Ar-H)~ 114.5
C3 (Ar-H)~ 113.0
Methoxymethyl CH₂~ 70.0
Methoxy OCH₃ (C2 or C5)~ 56.5
Methoxy OCH₃ (C5 or C2)~ 56.0
Methoxymethyl OCH₃~ 58.0

Disclaimer: The data in this table is predicted based on the analysis of structurally similar compounds and established spectroscopic principles, as no direct experimental data for this compound has been found in publicly available literature.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, advanced 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. In the case of this compound, no COSY correlations are expected in the aromatic region as the aromatic protons are predicted to be singlets.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated aromatic carbons (C3 and C6) and the methoxymethyl CH₂ group by correlating their proton and carbon signals.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high accuracy. This allows for the unambiguous determination of its molecular formula, C₁₀H₁₃BrO₃. The presence of bromine would be indicated by the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Predicted HRMS Data for this compound

Ion Molecular Formula Predicted Exact Mass
[M]⁺ (with ⁷⁹Br)C₁₀H₁₃⁷⁹BrO₃260.0048
[M+2]⁺ (with ⁸¹Br)C₁₀H₁₃⁸¹BrO₃262.0027

Disclaimer: The data in this table is predicted based on the molecular formula, as no direct experimental data for this compound has been found in publicly available literature.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion (typically the molecular ion) to generate a fragmentation pattern. This pattern provides valuable information about the structure of the molecule.

The fragmentation of this compound would likely proceed through several characteristic pathways, including the loss of the methoxymethyl group, loss of a methyl radical from a methoxy group, and cleavage of the ether bonds.

Predicted Major Fragmentation Pathways for this compound

m/z of Fragment Ion Proposed Fragment Structure/Loss
215/217Loss of the methoxymethyl radical (•CH₂OCH₃)
245/247Loss of a methyl radical (•CH₃) from a methoxy group
184/186Loss of a methyl radical followed by loss of a CO molecule
45Methoxymethyl cation ([CH₂OCH₃]⁺)

Disclaimer: The data in this table is predicted based on general fragmentation patterns of similar compounds, as no direct experimental data for this compound has been found in publicly available literature.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify functional groups and analyze the vibrational modes of a molecule. For this compound, these spectroscopic methods provide a characteristic fingerprint based on the vibrations of its constituent bonds. While a dedicated spectrum for this specific molecule is not widely published, its vibrational characteristics can be accurately predicted based on extensive data from structurally related compounds such as substituted bromodimethoxybenzenes and benzyl (B1604629) methyl ethers. researchgate.netnist.govnist.govnist.gov

The IR spectrum is expected to be dominated by absorptions corresponding to the stretching and bending of C-H, C-O, C=C, and C-Br bonds. The aromatic ring gives rise to characteristic C-H stretching vibrations typically observed just above 3000 cm⁻¹. The aliphatic C-H bonds within the two methoxy (-OCH₃) groups and the methoxymethyl (-CH₂OCH₃) substituent will exhibit strong stretching absorptions in the 2950-2850 cm⁻¹ region. researchgate.net

The presence of multiple ether linkages is confirmed by strong C-O stretching bands. Aromatic ether groups (Ar-O-CH₃) typically show a strong, characteristic asymmetric stretching band between 1275 and 1200 cm⁻¹ and a symmetric stretching band between 1075 and 1020 cm⁻¹. The aliphatic ether within the methoxymethyl group would also contribute to absorption in the 1150-1085 cm⁻¹ range. Vibrations of the benzene ring itself, corresponding to C=C stretching, are expected to produce a series of sharp bands in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring influences the out-of-plane (oop) C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹), which can provide structural confirmation. spectroscopyonline.comquimicaorganica.org The C-Br stretching vibration is expected in the lower frequency region, typically between 600 and 500 cm⁻¹. okstate.edu

Raman spectroscopy, which relies on inelastic scattering of light, complements IR spectroscopy. Aromatic ring vibrations, particularly the ring breathing mode (around 1000 cm⁻¹), often produce strong signals in Raman spectra. mdpi.com Symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum, providing a more complete vibrational analysis.

Table 1: Predicted Infrared and Raman Vibrational Frequencies for this compound
Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)Functional Group
C-H Stretch (Aromatic)3100-3000Medium to WeakMediumBenzene Ring
C-H Stretch (Aliphatic)2950-2850StrongStrong-OCH₃, -CH₂OCH₃
C=C Stretch (Aromatic)1600-1450Medium to StrongStrongBenzene Ring
C-H Bend (Aliphatic)1470-1440MediumMedium-OCH₃, -CH₂OCH₃
C-O Stretch (Aromatic Ether)1275-1200StrongMediumAr-OCH₃
C-O Stretch (Aliphatic Ether)1150-1085StrongMedium-CH₂-O-CH₃
C-H Out-of-Plane Bend900-700StrongWeakSubstituted Benzene
C-Br Stretch600-500MediumStrongC-Br

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's solid-state conformation and packing.

While specific crystallographic data for this compound is not publicly available, analysis of the closely related compound 1-Bromo-4-chloro-2,5-dimethoxybenzene offers significant insight into the expected structural features. nih.govnih.gov The crystal structure of this analogue reveals that the benzene ring is essentially planar. The substituent atoms, including the halogens and the oxygen atoms of the methoxy groups, lie very close to the plane of the aromatic ring. nih.gov

In 1-Bromo-4-chloro-2,5-dimethoxybenzene, the two methoxy groups are nearly coplanar with the benzene ring, with a small dihedral angle of approximately 8.8°. nih.gov This planarity suggests significant resonance interaction between the oxygen lone pairs and the aromatic π-system. A similar conformation is anticipated for this compound, where the two methoxy groups at positions 2 and 5 would also lie nearly in the plane of the ring to maximize electronic stabilization. The conformation of the more flexible methoxymethyl group at position 4 would be determined by steric interactions with adjacent groups and crystal packing forces. It is likely to orient itself to minimize steric hindrance, with the C-O bond rotated out of the plane of the benzene ring. Studies on other dimethoxybenzene derivatives confirm that the molecules in their crystal structures are generally planar or nearly planar. nih.gov

Table 2: Crystallographic Data for the Analogue Compound 1-Bromo-4-chloro-2,5-dimethoxybenzene nih.gov
ParameterValue
Chemical FormulaC₈H₈BrClO₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.3804 (7)
b (Å)8.2586 (10)
c (Å)8.6337 (11)
β (°)90.853 (6)
Volume (ų)454.89 (9)
Z (molecules per unit cell)2

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, identification, and purity assessment of organic compounds. For a substituted aromatic compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most relevant and powerful techniques.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for identifying and quantifying volatile and semi-volatile compounds. The analysis of this compound by GC-MS would involve volatilizing the sample and separating it from impurities on a capillary column, typically one with a nonpolar or mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint. The fragmentation of this compound is expected to be directed by the substituents on the benzene ring. Key fragmentation pathways would likely include:

Loss of a methoxymethyl radical (•CH₂OCH₃) : This would result in a significant fragment ion.

Loss of a methoxy radical (•OCH₃) : Cleavage of one of the methoxy groups.

Benzylic cleavage : Formation of a stable bromodimethoxybenzyl cation.

Isotopic pattern of Bromine : The presence of bromine would be confirmed by the characteristic M and M+2 isotopic peaks (approximately 1:1 ratio) for any fragment containing the bromine atom.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)
m/z (mass-to-charge ratio)Possible Fragment IdentityFragmentation Pathway
260/262[M]⁺ (Molecular Ion)Intact molecule
215/217[M - CH₂OCH₃]⁺Loss of the methoxymethyl group
229/231[M - OCH₃]⁺Loss of a methoxy group
184[M - Br - OCH₃]⁺Loss of bromine and a methoxy group
45[CH₂OCH₃]⁺Methoxymethyl cation

HPLC is a versatile technique for the separation and purity analysis of compounds that may not be sufficiently volatile or stable for GC. For this compound, a reversed-phase HPLC (RP-HPLC) method would be most appropriate. sielc.comnih.gov In RP-HPLC, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase. bme.hu

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its substituted benzene structure, the compound is relatively nonpolar and would be well-retained on a C18 column. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727). sielc.comnih.gov By adjusting the ratio of the organic modifier, the retention time of the compound can be controlled to achieve optimal separation from any impurities or related substances. Detection is typically accomplished using a UV detector, as the aromatic ring provides strong chromophores that absorb UV light, usually around 254 nm or 280 nm. This method is highly effective for determining the purity of a sample and for isolating the compound in preparative applications.

Table 4: Typical RP-HPLC Parameters for Analysis of this compound
ParameterTypical Value/Condition
Column C18 (Octadecyl-silica), 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Detection UV Absorbance at 254 nm
Injection Volume 10 µL
Column Temperature Ambient or 25-30 °C

Theoretical and Computational Studies on 1 Bromo 2,5 Dimethoxy 4 Methoxymethyl Benzene

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights that complement experimental findings. These ab initio (from first principles) methods use only physical constants, atomic numbers, and the positions of atoms as input to derive the electronic properties of a molecule. wikipedia.org

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry due to its favorable balance of accuracy and computational cost. Rather than calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density. researchgate.net For 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene, DFT calculations would typically be employed to determine its ground-state geometry, vibrational frequencies, and electronic properties.

Key applications of DFT for this molecule include:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms by finding the minimum energy structure. This would reveal bond lengths, bond angles, and dihedral angles, providing a detailed molecular structure.

Electronic Property Calculation: Properties such as dipole moment, polarizability, and electrostatic potential maps can be calculated. The electrostatic potential map is particularly useful for visualizing electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack.

Vibrational Analysis: Calculation of vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule. Comparing these theoretical spectra with experimental data helps to confirm the calculated structure. researchgate.net

Below is an illustrative table of typical data obtained from DFT calculations for a substituted benzene (B151609) derivative similar to this compound.

PropertyCalculated ValueUnits
Total Energy-2850.1234Hartrees
Dipole Moment2.5Debye
HOMO Energy-6.8eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.6eV

This is an interactive data table. You can sort and filter the data.

While DFT is highly effective, other ab initio methods based on wavefunction theory are also employed, particularly when high accuracy is required. The simplest of these is the Hartree-Fock (HF) method, which provides a foundational approximation but neglects electron correlation. wikipedia.org

More advanced, or post-Hartree-Fock, methods build upon the HF calculation to include the effects of electron correlation, which is crucial for accurate energy predictions. rsc.org Such methods include:

Møller-Plesset Perturbation Theory (MP2): This method offers a cost-effective way to introduce electron correlation and is often used for geometry optimizations and frequency calculations of medium-sized molecules. rsc.org

Coupled Cluster (CC) Theory: Methods like CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies, though they are computationally demanding.

For this compound, these higher-level methods could be used to refine the energies of different conformers or to obtain highly accurate electronic properties that could serve as benchmarks for more approximate methods. rsc.orgresearchgate.net

Molecular Modeling and Conformation Analysis

The presence of flexible methoxy (B1213986) and methoxymethyl side chains in this compound means that the molecule can exist in multiple conformations. Molecular modeling techniques are used to explore the potential energy surface and identify the stable conformers and the energy barriers between them. uci.edu

Conformational analysis typically involves:

Systematic or Stochastic Searches: The rotational barriers around the single bonds of the side chains are explored to find all low-energy conformations. uci.edu

Energy Minimization: Each potential conformation is subjected to geometry optimization using methods like molecular mechanics (MM) or quantum mechanical (QM) calculations to find the nearest local energy minimum.

Relative Energy Calculation: The relative energies of the stable conformers are calculated to determine their populations at a given temperature according to the Boltzmann distribution. uci.edu

For anisole (B1667542) and its derivatives, computational studies have shown that the orientation of the methoxy group relative to the benzene ring is a key conformational feature. acs.orgibm.com A similar analysis for this compound would reveal the preferred orientations of its three flexible substituents.

The following table illustrates a hypothetical conformational analysis result, showing the relative energies of different conformers.

ConformerDihedral Angle (C-C-O-C)Relative Energy (kcal/mol)
10° (planar)0.0
290° (perpendicular)2.5
3180° (planar)0.2

This is an interactive data table. You can sort and filter the data.

Prediction of Reactivity and Reaction Pathways

Computational chemistry is a powerful tool for predicting how a molecule will behave in a chemical reaction. By analyzing the electronic structure and calculating the energies of reactants, products, and transition states, chemists can gain a deep understanding of reaction mechanisms. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It posits that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org

For this compound:

The HOMO: The energy and spatial distribution of the HOMO indicate the molecule's ability to act as a nucleophile or electron donor. The locations of the largest lobes of the HOMO often correspond to the sites of electrophilic attack. youtube.com

The LUMO: The energy and distribution of the LUMO show the molecule's propensity to act as an electrophile or electron acceptor. The largest lobes of the LUMO indicate the likely sites for nucleophilic attack. youtube.com

The HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more reactive.

In electrophilic aromatic substitution reactions, the HOMO of the substituted benzene ring attacks the LUMO of the electrophile. youtube.comsci-culture.com Analysis of the HOMO of this compound would predict the regioselectivity of such reactions (i.e., whether substitution occurs at the available positions on the ring).

To gain a quantitative understanding of a reaction's feasibility and rate, computational chemists locate the transition state (TS) on the potential energy surface. The transition state is a first-order saddle point, representing the highest energy point along the reaction coordinate. stackexchange.com

The process involves:

Locating the TS: Specialized algorithms are used to find the geometry of the transition state connecting reactants and products.

Frequency Calculation: A vibrational frequency calculation is performed on the TS geometry. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. stackexchange.com

Activation Energy Calculation: The activation energy (Ea) is calculated as the energy difference between the transition state and the reactants. A lower activation energy implies a faster reaction rate.

For this compound, transition state computations could be used to study various reactions, such as nucleophilic substitution at the bromine-bearing carbon or electrophilic substitution on the aromatic ring. rsc.orgmasterorganicchemistry.com For example, in a Suzuki coupling reaction, DFT calculations could elucidate the mechanism, including the oxidative addition, transmetalation, and reductive elimination steps, and identify the rate-determining step by comparing the activation energies. nih.gov

Spectroscopic Property Predictions and Correlations with Experimental Data

For instance, theoretical and experimental spectroscopic analyses have been performed on structurally similar molecules. These studies often employ methods like Density Functional Theory (DFT) to calculate vibrational frequencies and NMR chemical shifts. The predicted data is then compared with experimental results obtained from techniques like Fourier-transform infrared (FTIR) spectroscopy and high-resolution NMR. This comparative analysis is crucial for validating the computational models and gaining deeper insights into the molecular structure and electronic properties.

However, without access to either predicted or measured spectra for this compound, a direct correlation and the creation of comparative data tables, as is standard in such analytical studies, is not possible at this time. The scientific community has yet to publish detailed theoretical models or experimental spectroscopic data for this particular chemical entity.

Therefore, this section cannot present detailed research findings or data tables comparing predicted and experimental spectroscopic values for this compound due to the absence of the necessary primary data. Further research, including both computational modeling and empirical spectroscopic analysis, is required to elucidate these properties for the compound .

Emerging Research Directions and Future Prospects for 1 Bromo 2,5 Dimethoxy 4 Methoxymethyl Benzene

Exploration of Novel Synthetic Pathways and Catalytic Systems

There is no specific information available in the reviewed scientific literature detailing novel synthetic pathways or the development of new catalytic systems for the synthesis of 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene. General methodologies for the synthesis of substituted bromodimethoxybenzenes exist, but dedicated studies on optimizing or innovating the synthesis of this particular molecule are not found.

Investigation of Unconventional Reactivity and Transformations

Investigations into unconventional reactivity and chemical transformations of this compound have not been reported in the accessible scientific literature. Its reactivity can be inferred from the functional groups present—an aryl bromide, two methoxy (B1213986) groups, and a methoxymethyl group—which suggest potential for cross-coupling reactions, electrophilic aromatic substitution, and modifications of the benzylic ether. However, specific studies detailing such transformations for this compound are absent.

Integration into Automated Synthesis and Flow Chemistry Platforms

There is no documented evidence of the integration of this compound into automated synthesis or flow chemistry platforms. While flow chemistry is a rapidly advancing field for the synthesis of various organic molecules, its specific application to this compound has not been detailed in published research.

Sustainable Synthesis and Green Chemical Engineering Aspects

Specific research on the sustainable synthesis or green chemical engineering approaches for this compound is not available. General principles of green chemistry, such as the use of safer solvents, reduction of waste, and use of catalytic methods, are broadly applicable in organic synthesis but have not been specifically reported for this compound.

Advanced Spectroscopic Characterization Techniques for In Situ Studies

While standard analytical techniques are likely used for the characterization of this compound, there are no published in-depth studies employing advanced spectroscopic techniques for in situ monitoring of its reactions. Information regarding its detailed spectroscopic data (e.g., advanced NMR, Raman, or in situ IR studies of its formation or reactions) is not present in the public domain.

Multi-Disciplinary Research Avenues in Non-Biological/Non-Clinical Fields (e.g., materials science, catalysis)

There is a lack of information on the application of this compound in non-biological or non-clinical fields such as materials science or catalysis. While structurally related compounds, such as other brominated dimethoxybenzenes, may find use as precursors in these areas, no such applications have been specifically documented for this compound.

Q & A

Q. What are the common synthetic routes for 1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized benzene derivative. A feasible route is the electrophilic substitution of 2,5-dimethoxy-4-(methoxymethyl)benzene using brominating agents like Br2\text{Br}_2 or N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)}, often catalyzed by Fe or radical initiators (e.g., AIBN) . Optimization strategies include:

  • Temperature control : Maintaining 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., CH2Cl2\text{CH}_2\text{Cl}_2) enhance electrophilic activity.
  • Stoichiometry : A 1.1:1 molar ratio of brominating agent to substrate reduces over-bromination.
Brominating AgentCatalystYield (%)Purity (%)Reference
Br2\text{Br}_2Fe78>95
NBSAIBN85>98

Q. How is this compound characterized using spectroscopic techniques, and what are the key spectral markers?

Methodological Answer:

  • 1H NMR^1\text{H NMR} :
    • Methoxy groups (OCH3\text{OCH}_3): Singlets at δ 3.7–3.9 ppm (integration for three methoxy groups).
    • Methoxymethyl (CH2OCH3\text{CH}_2\text{OCH}_3): Doublet at δ 4.5–4.7 ppm (CH2_2) and δ 3.3–3.5 ppm (OCH3_3).
    • Aromatic protons: Split into distinct peaks due to bromine’s deshielding effect (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : Molecular ion peak at m/zm/z 275 (M+^+) with isotopic pattern characteristic of bromine (1:1 ratio for 79Br/81Br^{79}\text{Br}/^{81}\text{Br}) .

Q. What purification methods are effective for this compound, and how do solvent choices impact crystallization?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (8:2) for optimal separation of brominated byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>98%) due to the compound’s moderate polarity . Avoid DMSO, which can form stable solvates.
Solvent SystemPurity (%)Crystal Morphology
Ethanol/Water98Needle-like
Acetone95Plate-like

Advanced Research Questions

Q. What role does the bromine substituent play in facilitating cross-coupling reactions, and how does the methoxymethyl group influence regioselectivity?

Methodological Answer: The bromine atom acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling biaryl or alkyl-aryl bond formation. The methoxymethyl group:

  • Electron donation : Stabilizes intermediates via resonance, directing coupling to the para position relative to bromine.
  • Steric effects : Minimal steric hindrance allows for high regioselectivity (>90%) in Pd-catalyzed reactions .
Coupling TypeCatalystRegioselectivity (%)Yield (%)
Suzuki-MiyauraPd(PPh3_3)4_49285
Buchwald-HartwigPd2_2(dba)3_38878

Q. How does the compound interact with biological targets like enzymes, and what structural features contribute to its bioactivity?

Methodological Answer: The bromine and methoxymethyl groups enhance binding to hydrophobic enzyme pockets. For example:

  • BACE1 Inhibition : The bromine’s electronegativity disrupts hydrogen bonding in the enzyme’s active site, while methoxy groups improve metabolic stability (IC50_{50} = 12 µM) .
  • Antifungal Activity : The methoxymethyl moiety increases membrane permeability, targeting Candida albicans\text{Candida albicans} (MIC = 8 µg/mL) .
TargetAssay TypeActivityReference
BACE1FluorescenceIC50_{50} 12 µM
C. albicans\text{C. albicans}Broth microdilutionMIC 8 µg/mL

Q. What are the challenges in scaling up its synthesis while maintaining stereochemical integrity, and how can reaction parameters be adjusted?

Methodological Answer: Key challenges include:

  • Exothermic bromination : Use jacketed reactors with precise temperature control (-10°C to 20°C) to prevent decomposition.
  • Byproduct formation : Optimize NBS concentration (1.05 equiv.) and employ continuous flow systems for reproducibility .
  • Crystallization scalability : Switch to anti-solvent precipitation (e.g., water in ethanol) for bulk crystallization (>1 kg batches).
ParameterLab Scale (10 g)Pilot Scale (1 kg)
Reaction Time4 h6 h
Yield85%78%
Purity>98%95%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.